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Compound of Interest

Compound Name: BFF-816

Cat. No.: B15616070 Get Quote

For researchers and professionals in drug development, the selective inhibition of Kynurenine

Aminotransferase II (KAT II) presents a promising therapeutic strategy for neurological and

psychiatric disorders characterized by elevated levels of kynurenic acid (KYNA). This guide

provides a detailed comparison of two prominent KAT II inhibitors, BFF-816 and PF-04859989,

summarizing their biochemical activity, pharmacokinetic profiles, and in vivo efficacy based on

available experimental data.

At a Glance: Key Differences
Feature BFF-816 PF-04859989

Mechanism of Action Reversible Irreversible

Administration Route Oral
Subcutaneous, Intraperitoneal,

Intravenous

Reported IC50 (rat) 13.4 µM (liver homogenate)[1] 263 nM (rKAT II)[2]

Reported IC50 (human) Not specified 23 nM (hKAT II)[2]

In Vivo Efficacy

Reduces extracellular KYNA,

increases glutamate and

dopamine[1][3][4]

Reduces brain KYNA by ~50%

at 10 mg/kg (sc)[5][6]

Biochemical Potency and Selectivity
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Both BFF-816 and PF-04859989 are potent inhibitors of KAT II, the primary enzyme

responsible for KYNA synthesis in the brain.[7][8] However, they exhibit different mechanisms

of action and potencies.

PF-04859989 is an irreversible inhibitor that forms a covalent adduct with the pyridoxal-5'-

phosphate (PLP) cofactor in the active site of KAT II.[5][6][9] This mechanism contributes to its

prolonged duration of action.[5] In vitro assays have demonstrated its high potency, with IC50

values of 23 nM for human KAT II and 263 nM for rat KAT II.[2] Furthermore, PF-04859989

shows selectivity for KAT II over other human KAT isoforms, with significantly higher IC50

values for KAT I (22 µM), KAT III (11 µM), and KAT IV (>50 µM).[2]

BFF-816, in contrast, is described as a reversible KAT II inhibitor.[10] An in vitro study using rat

liver homogenate reported an IC50 value of 13.4 µM.[1] While this indicates effective inhibition,

the reported potency is lower than that of PF-04859989. Detailed selectivity data for BFF-816
against other KAT isoforms is not as readily available in the reviewed literature.

Table 1: Comparative Inhibitory Activity

Compound Target IC50 Species Notes

PF-04859989 hKAT II 23 nM[2] Human
Irreversible

inhibitor

rKAT II 263 nM[2] Rat

hKAT I 22 µM[2] Human
Selective for KAT

II

hKAT III 11 µM[2] Human

hKAT IV >50 µM[2] Human

BFF-816 KAT II 13.4 µM[1]
Rat (liver

homogenate)

Reversible

inhibitor

Pharmacokinetics and Brain Penetrance
A critical attribute for a centrally acting therapeutic is its ability to cross the blood-brain barrier.

Both compounds have demonstrated brain penetrance in preclinical studies.
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PF-04859989 is a brain-penetrant inhibitor.[5][6] Following a 10 mg/kg subcutaneous dose in

rats, it achieves significant exposure in the brain and cerebrospinal fluid (CSF).[5]

BFF-816 is noted for being systemically and orally active.[3][4] This represents a potential

advantage for clinical development, as oral administration is generally preferred for chronic

therapies.

In Vivo Efficacy and Neurochemical Effects
Both inhibitors have shown the ability to modulate brain neurochemistry by reducing KYNA

levels and consequently affecting neurotransmitter systems.

PF-04859989: In vivo studies in rats have shown that a 10 mg/kg subcutaneous dose of PF-

04859989 can reduce brain KYNA levels by approximately 50%.[5][6] This reduction in KYNA,

an antagonist at α7 nicotinic acetylcholine and NMDA receptors, leads to downstream effects

on neurotransmission.[5][11] For instance, PF-04859989 has been shown to restore nicotine-

evoked glutamatergic activity in the prefrontal cortex of rats with elevated KYNA levels.[11][12]

Furthermore, it has been observed to reduce the activity of midbrain dopamine neurons.[13]

BFF-816: Oral administration of BFF-816 at 30 mg/kg in rats has been shown to mimic the

effects of local KAT II inhibition, leading to a reduction in extracellular KYNA levels.[3][4] This is

accompanied by an increase in extracellular glutamate and dopamine levels in brain regions

such as the hippocampus and striatum.[1][3][14] Behaviorally, daily administration of BFF-816
has been shown to improve performance in spatial and contextual memory tasks in rats, such

as the Morris water maze.[3][4]

Table 2: Comparative In Vivo Effects in Rats
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Compound Dose & Route
Effect on Brain
KYNA

Effect on
Neurotransmitt
ers

Behavioral
Effects

PF-04859989 10 mg/kg (sc)
~50%

reduction[5][6]

Restores

nicotine-evoked

glutamate

release[11][12];

Reduces

dopamine

neuron

activity[13]

Investigated for

cognitive

impairment in

schizophrenia

models[11]

BFF-816 30 mg/kg (po)

Reduction in

extracellular

KYNA[3][14][15]

Increased

extracellular

glutamate and

dopamine[1][3]

[14]

Improved spatial

and contextual

memory[3][4]

Experimental Protocols
In Vitro KAT II Inhibition Assay (for PF-04859989)
The inhibitory activity of PF-04859989 was determined using a fluorimetric in vitro assay. The

assay measures the formation of kynurenic acid from kynurenine. The reaction typically

contains recombinant human or rat KAT II enzyme, the substrate L-kynurenine, and the

cofactor pyridoxal-5'-phosphate (PLP) in a suitable buffer. The inhibitor, at varying

concentrations, is pre-incubated with the enzyme before the addition of the substrate to initiate

the reaction. The reaction is stopped, and the amount of KYNA produced is quantified by

fluorescence (excitation ~340 nm, emission ~400 nm). The IC50 value is then calculated by

plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]

In Vivo Microdialysis (for BFF-816)
To measure the effect of BFF-816 on extracellular levels of KYNA and neurotransmitters, in

vivo microdialysis was performed in freely moving adult rats. A microdialysis probe was

surgically implanted into the target brain region (e.g., hippocampus or striatum). After a

recovery period, the probe was perfused with artificial cerebrospinal fluid. Baseline dialysate
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samples were collected to establish basal levels of the analytes. BFF-816 was then

administered orally (30 mg/kg). Subsequently, dialysate samples were collected at regular

intervals and analyzed using high-performance liquid chromatography (HPLC) to determine the

concentrations of KYNA, glutamate, and dopamine. The changes from baseline levels post-

administration were then calculated.[1][3]

Visualizing the Mechanism and Workflow
To better understand the context of these inhibitors, the following diagrams illustrate the

relevant biological pathway and a typical experimental workflow.

Tryptophan Kynurenine

KAT II Kynurenic Acid (KYNA) α7 nAChR & NMDA ReceptorAntagonismSynthesis Altered Neurotransmission
(Cognitive Impairment)

BFF-816 / PF-04859989 Inhibition

Click to download full resolution via product page

Caption: The Kynurenine Pathway and the site of action for KAT II inhibitors.
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Caption: A generalized workflow for in vivo microdialysis experiments.

Conclusion
Both BFF-816 and PF-04859989 are valuable tool compounds for investigating the role of the

kynurenine pathway in brain function and disease. PF-04859989 stands out for its high potency

and irreversible mechanism of action, which has been well-characterized in numerous studies.
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BFF-816's key advantage lies in its oral bioavailability, a desirable characteristic for potential

therapeutic development.

The choice between these inhibitors for research purposes will depend on the specific

experimental design. For studies requiring a long duration of action and high potency, PF-

04859989 may be more suitable. For investigations where oral administration is necessary or a

reversible inhibitor is preferred, BFF-816 presents a strong alternative. Further head-to-head

comparative studies would be beneficial to fully elucidate the relative advantages of each

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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